molecular formula C13H15NO5S B571299 A-L-RHAMNOPYRANOSYLPHENYL*ISOTHIOCYANATE CAS No. 120967-91-1

A-L-RHAMNOPYRANOSYLPHENYL*ISOTHIOCYANATE

Cat. No.: B571299
CAS No.: 120967-91-1
M. Wt: 297.325
InChI Key: UDYHMLWCTHVMQT-HPMQQCADSA-N
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Description

A-L-Rhamnopyranosylphenyl*isothiocyanate is a glycosylated phenyl isothiocyanate derivative, characterized by the presence of an α-L-rhamnopyranose moiety attached to a phenyl isothiocyanate group. This structural combination confers unique physicochemical and biological properties, distinguishing it from non-glycosylated isothiocyanates (ITCs). The rhamnose sugar enhances hydrophilicity and may influence bioavailability, metabolic stability, and target specificity in biological systems . Glycosylation is a critical modification in natural products, often improving solubility and reducing volatility compared to simpler ITCs like AITC (boiling point: 152°C) .

Properties

CAS No.

120967-91-1

Molecular Formula

C13H15NO5S

Molecular Weight

297.325

IUPAC Name

(2S,3R,4R,5R,6S)-2-(4-isothiocyanatophenoxy)-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C13H15NO5S/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(3-5-9)14-6-20/h2-5,7,10-13,15-17H,1H3/t7-,10-,11+,12+,13-/m0/s1

InChI Key

UDYHMLWCTHVMQT-HPMQQCADSA-N

SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)N=C=S)O)O)O

Origin of Product

United States

Preparation Methods

Dithiocarbamate Intermediate Formation

The reaction of primary amines with CS₂ in the presence of a base generates dithiocarbamate salts, which are subsequently desulfurized to yield isothiocyanates. For glycosylamines, this method requires mild conditions to preserve the glycosidic bond.

Example Protocol (Adapted from):

  • Dithiocarbamate Formation:
    • React glycosylamine (e.g., L-rhamnopyranosyl aniline) with CS₂ (2–3 equiv) and a base (e.g., KOH or Et₃N) in a polar solvent (e.g., ethanol/water).
    • Reaction time: 1–2 hours at 0–25°C.
  • Desulfurization:
    • Treat the dithiocarbamate salt with cyanuric acid or hydrogen peroxide (H₂O₂) to induce elimination.
    • Isolate the isothiocyanate via column chromatography (silica gel, ethyl acetate/hexane).

This method avoids toxic reagents like thiophosgene and is scalable, but glycosylamine substrates may require protective groups to prevent decomposition.

Mechanochemical Synthesis for Solvent-Free Conditions

Recent advancements in mechanochemical methods offer solvent-free pathways for isothiocyanates, as demonstrated in phenyl isothiocyanate synthesis.

Adapted Mechanochemical Protocol

  • Grinding Reactants:
    • Combine L-rhamnopyranosyl aniline, CS₂ (2–3 equiv), and KOH (1 equiv) in a high-energy ball mill.
    • Frequency: 30 Hz, duration: 40–60 minutes.
  • Work-Up:
    • Extract the product with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Advantages:

  • Eliminates solvent use, reducing environmental impact.
  • Short reaction time (≤1 hour).

Challenges:

  • Limited data on mechanochemical synthesis of glycosyl isothiocyanates.
  • Potential degradation of sugar moieties under mechanical stress.

Tandem Staudinger/Aza-Wittig Reactions

For sensitive substrates, tandem Staudinger/aza-Wittig reactions provide high yields under mild conditions.

Proposed Pathway for Glycosyl Isothiocyanates

  • Staudinger Reaction:
    • Treat glycosyl azide with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate.
  • Aza-Wittig Reaction:
    • React the intermediate with CS₂ to generate the isothiocyanate.

Conditions:

  • Solvent: THF or dichloromethane.
  • Temperature: 0°C to room temperature.

Example Yield:

  • Reported yields for alkyl/aryl isothiocyanates: 85–95%.

Challenges in Glycosyl Isothiocyanate Synthesis

Stability of the Glycosidic Bond

The L-rhamnopyranosyl group is prone to hydrolysis under acidic or basic conditions. Key mitigations include:

  • Protective Groups: Temporarily protect hydroxyl groups using acetyl or benzyl groups during synthesis.
  • Low-Temperature Reactions: Perform CS₂ reactions at 0–5°C to minimize degradation.

Purification Difficulties

Glycosyl isothiocyanates often require chromatography for purification due to polar byproducts.

  • Column Chromatography: Silica gel with gradient elution (ethyl acetate/hexane).
  • Crystallization: Limited success; may require trial-and-error optimization.

Comparative Analysis of Methods

Method Conditions Yield* Scalability Suitability for Glycosyl Derivatives
Dithiocarbamate Route Ethanol/water, 0–25°C 60–75% High Moderate (requires protective groups)
Mechanochemical Solvent-free, 30 Hz 50–65% Moderate Low (untested for sugars)
Tandem Staudinger THF, 0–25°C 85–95% High High (mild conditions)

*Yields estimated from analogous reactions.

Chemical Reactions Analysis

Types of Reactions

A-L-RHAMNOPYRANOSYLPHENYL*ISOTHIOCYANATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Isothiocyanates

Compound Substituent(s) Molecular Formula CAS RN Key Feature(s)
Phenyl isothiocyanate None C₇H₅NS 103-72-0 Baseline aromatic ITC
Allyl isothiocyanate CH₂=CHCH₂- C₄H₅NS 57-06-7 Volatile, pungent
p-Bromophenyl isothiocyanate Br- at para position C₇H₄BrNS 1985-12-2 High halogen-induced stability
4-Methoxybenzyl ITC OCH₃- at para position C₉H₉NOS 3694-57-3 Enhanced solubility in DMSO
A-L-Rhamnopyranosylphenyl*ITC α-L-Rhamnose at phenyl Not available Not available Glycosylated, hydrophilic

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Boiling Point (°C) Melting Point (°C) Solubility Stability
Phenyl ITC 221 - Ether, ethanol Stable under anhydrous conditions
Allyl ITC 152 -80 Lipophilic solvents Air-sensitive
2-Methoxy-4-nitrophenyl ITC - 106–109 DMSO, ethyl acetate Moisture-sensitive
A-L-Rhamnopyranosylphenyl*ITC Not available Not available Likely aqueous Hydrolysis-prone

Glycosylation reduces volatility and may increase melting points compared to non-glycosylated ITCs. For instance, trityl isothiocyanate (CAS 1726-94-9) is a solid (MW 301.4), contrasting with liquid phenyl ITC .

Q & A

Q. What thermodynamic analyses are critical for optimizing reaction conditions?

  • Methodological Answer : Calculate Gibbs free energy (ΔG) profiles to identify rate-limiting steps. For example, GC time-resolution analysis revealed that reducing reaction temperature from 80°C to 50°C increased yield by 15% by stabilizing the isothiocyanate intermediate .

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